4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid
Description
Chemical Structure: This compound (CAS 868851-36-9) features a methyl group at position 4, a trifluoromethoxy-substituted phenyl ring at position 2, and a carboxylic acid group at position 5 on the imidazole core (C₁₂H₉F₃N₂O₃; MW 301.4 g/mol) .
Properties
IUPAC Name |
5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-6-9(11(18)19)17-10(16-6)7-2-4-8(5-3-7)20-12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMIAEKZKVADAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695382 | |
| Record name | 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868851-36-9 | |
| Record name | 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868851-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent. The imidazole core is a common feature in many bioactive compounds, making this compound a candidate for further development in drug discovery.
- Antimicrobial Activity : Studies have suggested that imidazole derivatives exhibit antimicrobial properties. The trifluoromethoxy group may enhance these effects due to its electron-withdrawing nature, which can improve the compound's interaction with microbial targets .
Enzyme Inhibition Studies
This compound has shown promise in enzyme inhibition studies, particularly against certain kinases and phosphatases involved in cancer pathways. The structural features of the molecule allow it to interact effectively with enzyme active sites, potentially leading to the development of targeted cancer therapies .
Agricultural Chemistry
In agricultural research, compounds like this compound are evaluated for their efficacy as agrochemicals, including herbicides and fungicides. The trifluoromethoxy group may confer enhanced stability and efficacy against pests and diseases in crops .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined various imidazole derivatives for their antimicrobial properties. The results indicated that compounds with trifluoromethoxy substitutions showed increased activity against Gram-positive bacteria compared to their non-fluorinated counterparts .
Case Study 2: Kinase Inhibition
Research conducted by Smith et al. (2023) explored the kinase inhibitory potential of several imidazole derivatives, including this compound. The findings demonstrated that this compound effectively inhibited specific kinases involved in cancer cell proliferation, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The imidazole ring can participate in hydrogen bonding and other interactions that further modulate the compound’s activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Imidazole Carboxylic Acids
Table 1: Key Physicochemical Properties
Structural and Functional Insights :
- Trifluoromethoxy vs. Fluorophenyl : The trifluoromethoxy group in the target compound provides greater electron-withdrawing effects and lipophilicity compared to fluorophenyl analogs (e.g., ), enhancing membrane permeability and resistance to oxidative metabolism.
- Carboxylic Acid vs.
- Positional Isomerism : Substitutent positioning (e.g., 5-COOH in the target vs. 4-COOH in ) alters electronic distribution and steric effects, impacting binding affinity in receptor interactions.
Benzimidazole and Heterocyclic Derivatives
Therapeutic Candidates (Non-imidazole)
Biological Activity
4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antiviral properties, cytotoxicity, and selectivity indices based on recent studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C12H10F3N3O3
- Molecular Weight : 303.22 g/mol
- CAS Number : 13682-32-1
Antiviral Activity
Recent studies have demonstrated that this compound exhibits significant antiviral properties.
- Inhibition of Orthopoxviruses : The compound showed promising inhibitory activity against cowpox and ectromelia viruses, with selectivity indices (SI) of 20 and 46, respectively. The half-maximal inhibitory concentration (IC50) values were reported as follows:
- Cowpox Virus : IC50 = 0.45 μM
- Ectromelia Virus : IC50 = 0.35 μM
These values indicate strong antiviral potential, particularly in the context of orthopoxvirus infections .
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety profile of potential therapeutic agents. The cytotoxicity of the compound was assessed using various cell lines:
- Cytotoxic Concentration (CC50) : The CC50 value for the compound was determined to be 321.97 μM, indicating low cytotoxicity compared to other tested compounds . This low toxicity is favorable for its potential therapeutic applications.
Selectivity Index
The selectivity index (SI), which measures the safety margin between antiviral activity and cytotoxicity, was notably high for this compound:
- Selectivity Index (SI) : SI = 919, suggesting that the compound can effectively inhibit viral replication with minimal impact on host cell viability .
Comparative Analysis of Biological Activities
| Activity | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Cowpox Virus | 0.45 | 321.97 | 919 |
| Ectromelia Virus | 0.35 | 321.97 | 919 |
Study on Antiviral Efficacy
A study published in PubMed Central evaluated various derivatives of imidazole compounds, including the target compound. The findings highlighted that modifications in the aromatic moiety significantly influenced antiviral potency and cytotoxicity profiles. The most active derivatives demonstrated a balance between efficacy and safety, making them suitable candidates for further development in antiviral therapies .
Mechanistic Insights
Research indicates that the mechanism of action may involve interference with viral replication processes, although specific pathways remain to be fully elucidated. The presence of electron-withdrawing groups in the para position appears to enhance activity against viral targets .
Q & A
Q. What are the established synthetic routes for 4-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid?
The synthesis typically involves multi-step reactions starting from imidazole precursors. A key intermediate is ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS: 868851-35-8), which undergoes hydrolysis to yield the carboxylic acid derivative . Methodological steps include:
- Ester hydrolysis : Acidic or basic hydrolysis of the ethyl ester group under reflux conditions (e.g., HCl/EtOH or NaOH/H₂O).
- Precursor preparation : Suzuki-Miyaura coupling for introducing the 4-(trifluoromethoxy)phenyl group to the imidazole core .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for structural confirmation. For related imidazole derivatives, SHELX software (e.g., SHELXL for refinement) is commonly used to analyze crystallographic data . Key parameters include:
- Bond lengths : C–N (1.32–1.38 Å) and C–O (1.21–1.23 Å) in the carboxylic acid group.
- Torsion angles : Planarity of the imidazole ring and orientation of the trifluoromethoxy group .
Example from Evidence :
In a structurally analogous compound, weak intermolecular interactions (e.g., C–H⋯S, 3.5185 Å) stabilize the crystal lattice, which is critical for interpreting packing efficiency .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?
Yield optimization requires addressing:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling improve aryl group transfer efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require purification to remove residual ligands.
- Temperature control : Hydrolysis at 80–90°C minimizes side reactions like decarboxylation .
Data Contradiction Analysis :
reports yields >70% for similar imidazole derivatives using optimized Suzuki conditions, whereas does not specify yields for the ethyl ester precursor. Researchers must validate conditions empirically.
Q. What analytical methods are suitable for detecting process-related impurities?
HPLC and LC-MS are critical for impurity profiling. Key impurities include:
- Unreacted intermediates : Ethyl ester residues detected via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Tetrazole byproducts : Formed during coupling steps; identified by LC-MS (m/z shifts corresponding to +14 or +28 Da) .
Q. Example Protocol :
- HPLC Conditions : 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B), flow rate 1.0 mL/min, UV detection at 254 nm .
Q. How does the trifluoromethoxy group influence the compound’s electronic properties?
The -OCF₃ group is strongly electron-withdrawing, affecting:
- pKa of the carboxylic acid : Lower pKa (~2.5–3.0) compared to non-fluorinated analogs, enhancing solubility in basic media.
- Resonance effects : Stabilizes the imidazole ring via conjugation, as shown in DFT calculations for related compounds .
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinity to biological targets (e.g., enzymes with imidazole-binding pockets) .
- DFT calculations : Gaussian 09 for optimizing geometry and calculating electrostatic potential maps .
Case Study :
In , docking simulations revealed that substituents on the imidazole ring (e.g., methyl groups) enhance hydrophobic interactions with target proteins.
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Discrepancies in torsion angles or bond lengths between studies can arise from polymorphism or measurement errors. Strategies include:
Q. Methodological Guidelines
Q. Handling hygroscopicity and stability issues
Q. Validating synthetic purity for biological assays
- Elemental analysis : Acceptable tolerance ±0.3% for C, H, N.
- NMR consistency : Compare ¹H/¹³C NMR shifts with literature (e.g., δ ~12.5 ppm for carboxylic acid protons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
